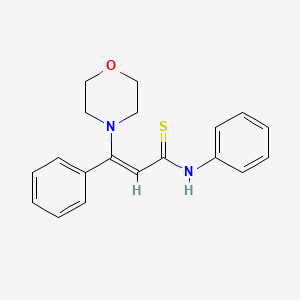
3-(4-morpholinyl)-N,3-diphenyl-2-propenethioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-morpholinyl)-N,3-diphenyl-2-propenethioamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a thioamide compound that has been synthesized by several methods, including the reaction of 4-morpholinylphenyl ketone with thioacetamide. MPTP has been shown to have a range of biochemical and physiological effects, making it a valuable tool in many areas of research.
作用机制
3-(4-morpholinyl)-N,3-diphenyl-2-propenethioamide is a selective inhibitor of MAO-B, which is involved in the metabolism of dopamine. By inhibiting MAO-B, 3-(4-morpholinyl)-N,3-diphenyl-2-propenethioamide increases the levels of dopamine in the brain, which can lead to a range of biochemical and physiological effects. 3-(4-morpholinyl)-N,3-diphenyl-2-propenethioamide is also believed to induce oxidative stress, which can contribute to the neurodegenerative effects seen in Parkinson's disease.
Biochemical and Physiological Effects:
3-(4-morpholinyl)-N,3-diphenyl-2-propenethioamide has a range of biochemical and physiological effects, including the induction of Parkinson's-like symptoms in animals and humans. 3-(4-morpholinyl)-N,3-diphenyl-2-propenethioamide has been shown to induce changes in the dopamine system, including a decrease in dopamine transporter activity and an increase in dopamine release. 3-(4-morpholinyl)-N,3-diphenyl-2-propenethioamide has also been shown to induce oxidative stress, which can contribute to the neurodegenerative effects seen in Parkinson's disease.
实验室实验的优点和局限性
3-(4-morpholinyl)-N,3-diphenyl-2-propenethioamide has several advantages for use in lab experiments, including its ability to induce Parkinson's-like symptoms in animals and humans. 3-(4-morpholinyl)-N,3-diphenyl-2-propenethioamide is also a selective inhibitor of MAO-B, which makes it a valuable tool for studying the dopamine system. However, 3-(4-morpholinyl)-N,3-diphenyl-2-propenethioamide also has several limitations, including its potential toxicity and the fact that it may not accurately reflect the pathophysiology of Parkinson's disease in humans.
未来方向
There are several future directions for research involving 3-(4-morpholinyl)-N,3-diphenyl-2-propenethioamide, including the development of new compounds that are more selective inhibitors of MAO-B. There is also a need for more research into the mechanisms by which 3-(4-morpholinyl)-N,3-diphenyl-2-propenethioamide induces oxidative stress and neurodegeneration. Finally, there is a need for more research into the use of 3-(4-morpholinyl)-N,3-diphenyl-2-propenethioamide as a model compound for studying drug addiction and other neurological disorders.
合成方法
The synthesis of 3-(4-morpholinyl)-N,3-diphenyl-2-propenethioamide involves the reaction of 4-morpholinylphenyl ketone with thioacetamide. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified by recrystallization to obtain pure 3-(4-morpholinyl)-N,3-diphenyl-2-propenethioamide.
科学研究应用
3-(4-morpholinyl)-N,3-diphenyl-2-propenethioamide has been widely used in scientific research due to its ability to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the metabolism of dopamine. 3-(4-morpholinyl)-N,3-diphenyl-2-propenethioamide is often used as a model compound for studying Parkinson's disease, as it can induce a Parkinson's-like syndrome in animals and humans. 3-(4-morpholinyl)-N,3-diphenyl-2-propenethioamide has also been used in studies of drug addiction, as it can induce changes in the dopamine system that are similar to those seen in drug addiction.
属性
IUPAC Name |
(Z)-3-morpholin-4-yl-N,3-diphenylprop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c23-19(20-17-9-5-2-6-10-17)15-18(16-7-3-1-4-8-16)21-11-13-22-14-12-21/h1-10,15H,11-14H2,(H,20,23)/b18-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHRVUMKIJGMAV-SDXDJHTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=CC(=S)NC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C(=C\C(=S)NC2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(4-fluorophenyl)amino]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5841436.png)


![dimethyl 5-[(2-methyl-3-furoyl)amino]isophthalate](/img/structure/B5841456.png)
![N-{[(3,4-dimethylphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5841473.png)
![N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}propanamide](/img/structure/B5841478.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B5841488.png)
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzenesulfonamide](/img/structure/B5841493.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B5841498.png)
![2,2-dimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B5841505.png)
![methyl 1-[(2-methoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5841510.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-nitrophenyl)ethanone](/img/structure/B5841519.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5841523.png)
![4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5841538.png)